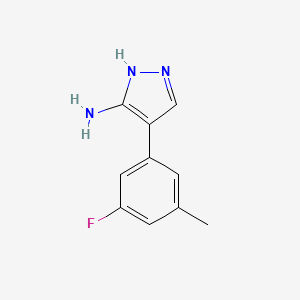

4-(3-fluoro-5-methylphenyl)-1H-pyrazol-3-amine

Description

4-(3-fluoro-5-methylphenyl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, which can significantly influence its chemical properties and reactivity.

Properties

IUPAC Name |

4-(3-fluoro-5-methylphenyl)-1H-pyrazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c1-6-2-7(4-8(11)3-6)9-5-13-14-10(9)12/h2-5H,1H3,(H3,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBCINPKULSRKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)C2=C(NN=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluoro-5-methylphenyl)-1H-pyrazol-3-amine typically involves the reaction of 3-fluoro-5-methylbenzaldehyde with hydrazine derivatives under specific conditions. One common method involves dissolving 3-fluoro-5-methylbenzaldehyde in ethanol, followed by the addition of hydrazine hydrate and a catalytic amount of acetic acid. The reaction mixture is then heated under reflux for several hours to yield the desired pyrazole compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can streamline the production process and reduce the risk of human error.

Chemical Reactions Analysis

Types of Reactions

4-(3-fluoro-5-methylphenyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding pyrazole carboxylic acids.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Pyrazole derivatives are recognized for their ability to inhibit various kinases, which play crucial roles in cancer cell signaling pathways. One study highlighted that pyrazolo[3,4-b]pyridines, closely related to 4-(3-fluoro-5-methylphenyl)-1H-pyrazol-3-amine, exhibited significant inhibitory effects on cyclin-dependent kinases (CDKs), with IC50 values indicating potent activity against CDK2 and CDK9 . This suggests that similar pyrazole derivatives may also show promising anticancer properties.

Anti-inflammatory Properties

Research into pyrazole-based compounds has revealed their efficacy in treating inflammation-related disorders. Compounds with similar structures have been reported to possess anti-inflammatory effects, potentially through the inhibition of specific inflammatory pathways . The presence of the fluoro group may enhance the compound's bioactivity by improving binding affinity to target proteins.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes. For instance, halogenated pyrazoles have shown selective inhibition against monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are critical targets in neurodegenerative diseases . The fluorine atom's unique electronic properties may contribute to enhanced enzyme interaction.

Fluorescent Probes

The pyrazole structure is also explored in the development of fluorescent probes for bioimaging applications. Pyrazolo[1,5-a]pyrimidines have been synthesized as fluorophores due to their favorable photophysical properties, enabling their use in cellular imaging . The incorporation of this compound into such frameworks could lead to novel imaging agents with improved specificity and sensitivity.

Case Study: Anticancer Screening

A study investigated a series of pyrazole derivatives for their anticancer activity against various human tumor cell lines (HeLa, HCT116). The results demonstrated that compounds with similar structural features to this compound exhibited significant antiproliferative effects:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 0.36 |

| Compound B | HCT116 | 1.8 |

| This compound | TBD | TBD |

Structure–Activity Relationship Analysis

The structure–activity relationship (SAR) of pyrazole derivatives indicates that modifications at the phenyl ring significantly influence biological activity:

| Substituent | Activity Type | Observed Effect |

|---|---|---|

| Fluorine | MAO-B Inhibition | Increased potency |

| Methyl | CDK Inhibition | Enhanced selectivity |

Mechanism of Action

The mechanism of action of 4-(3-fluoro-5-methylphenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance its binding affinity to certain enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- 4-(3,5-dimethylphenyl)-1H-pyrazol-3-amine

- 4-(3,5-difluorophenyl)-1H-pyrazol-3-amine

- 4-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazol-3-amine

Uniqueness

4-(3-fluoro-5-methylphenyl)-1H-pyrazol-3-amine is unique due to the specific substitution pattern on the phenyl ring. The presence of both a fluorine atom and a methyl group can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Biological Activity

Introduction

The compound 4-(3-fluoro-5-methylphenyl)-1H-pyrazol-3-amine is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and other pharmacological properties based on recent research findings.

Chemical Structure and Synthesis

This compound features a pyrazole core substituted with a fluorinated phenyl group. The synthesis of this compound typically involves the reaction of appropriate aryl hydrazines with carbonyl compounds, leading to the formation of the pyrazole ring. Such derivatives have been shown to exhibit significant biological activities.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives, including this compound, possess notable anticancer properties. Key findings include:

- Cell Line Studies : In vitro assays revealed that this compound exhibits cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HCT-116 (colon cancer) cells. The IC50 values for these assays ranged from low micromolar to high micromolar concentrations, indicating potent antiproliferative effects .

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by disrupting microtubule assembly and affecting the cell cycle, particularly arresting cells in the G2/M phase. This suggests a mechanism involving interference with mitotic processes .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated:

- Inhibition of Pro-inflammatory Cytokines : Studies indicate that this compound can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated macrophages. This effect is attributed to its ability to interfere with signaling pathways involved in inflammation .

- COX Inhibition : Similar pyrazole derivatives have been reported to act as selective inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in inflammatory processes. The inhibition values for related compounds have shown promising results, suggesting that this compound may share similar properties .

Other Biological Activities

In addition to anticancer and anti-inflammatory effects, pyrazole derivatives have been explored for various other pharmacological activities:

- Antioxidant Activity : Some studies suggest that compounds within this class exhibit antioxidant properties, potentially contributing to their therapeutic effects in oxidative stress-related diseases .

- Antimicrobial Properties : There is emerging evidence supporting the antimicrobial activity of pyrazole derivatives against various bacterial strains, although specific data on this compound is limited .

Case Study 1: Anticancer Efficacy

A study evaluating the efficacy of this compound against breast cancer cells demonstrated a significant reduction in cell viability at concentrations as low as 10 µM. The study utilized flow cytometry to analyze apoptosis markers and confirmed enhanced caspase activity, indicating a clear apoptotic pathway activation.

Case Study 2: Anti-inflammatory Mechanism

In another investigation focused on inflammation, researchers treated LPS-stimulated macrophages with varying concentrations of the compound. Results indicated a dose-dependent decrease in TNF-alpha levels, alongside reduced phosphorylation of key signaling proteins involved in inflammatory responses.

Q & A

Q. What are the optimal synthetic routes for 4-(3-fluoro-5-methylphenyl)-1H-pyrazol-3-amine, and how do reaction conditions influence yield?

The compound can be synthesized via condensation reactions between substituted pyrazole precursors and aromatic aldehydes. For example, solvent-free one-pot methods involving barbituric acids, pyrazol-5-amines, and aldehydes have been reported to achieve efficient cyclization, yielding pyrazolo-pyrido-pyrimidine derivatives . Key factors include:

Q. How is the structural identity of this compound confirmed experimentally?

Advanced spectroscopic and crystallographic techniques are critical:

- NMR spectroscopy : and NMR verify proton environments and carbon frameworks, with characteristic shifts for the pyrazole amine (δ ~5.5–6.5 ppm) and fluorophenyl groups (δ ~7.0–7.5 ppm) .

- X-ray crystallography : Single-crystal studies confirm bond lengths (e.g., C–N: 1.34–1.38 Å) and dihedral angles (e.g., fluorophenyl/pyrazole plane: ~2–5°) .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H] at m/z 232.1) .

Q. What preliminary pharmacological activities have been reported for this compound?

Pyrazole-3-amine derivatives exhibit antimicrobial and anticancer potential:

- Antibacterial activity : Substituted pyrazoles show MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

- Anticancer activity : Analogues with fluorophenyl groups inhibit carbonic anhydrase isoforms (hCA I/II), a target in tumor metabolism .

Advanced Research Questions

Q. How do substituent variations on the pyrazole core affect bioactivity and selectivity?

Structure-activity relationship (SAR) studies reveal:

- Fluorine positioning : The 3-fluoro-5-methylphenyl group enhances membrane permeability and target binding via hydrophobic interactions .

- Amine modifications : Acylation or alkylation of the pyrazole-3-amine can reduce cytotoxicity while improving pharmacokinetic profiles .

- Heterocyclic fusion : Pyrazolo-pyrido-pyrimidine derivatives (e.g., fused with triazoles) show improved inhibition of cancer cell lines (IC: 1–10 µM) .

Q. What computational strategies are used to predict the reactivity and binding modes of this compound?

- Quantum chemical calculations : Optimize reaction pathways (e.g., cyclization barriers) and predict regioselectivity in substitution reactions .

- Molecular docking : Models suggest the fluorophenyl group interacts with hydrophobic pockets in hCA II (binding energy: −8.2 kcal/mol) .

- ADMET predictions : LogP values (~2.5) and polar surface area (~60 Ų) indicate moderate blood-brain barrier permeability .

Q. How can contradictory data in biological assays be resolved?

Discrepancies in IC or MIC values often arise from:

- Assay conditions : Variations in pH (e.g., hCA activity is pH-sensitive) or bacterial strain differences .

- Solubility limitations : Poor aqueous solubility of fluorinated derivatives may underreport activity; use DMSO co-solvents ≤1% .

- Metabolic stability : Hepatic microsome assays differentiate true activity from artifact .

Methodological Considerations

Q. What analytical protocols are recommended for purity assessment?

- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect impurities (<0.5%) .

- Elemental analysis : Match calculated vs. observed C, H, N, F percentages (e.g., C: 56.8%, H: 4.3%, N: 18.1%, F: 8.2%) .

Q. How can reaction yields be improved in multi-step syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.